1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine

Beschreibung

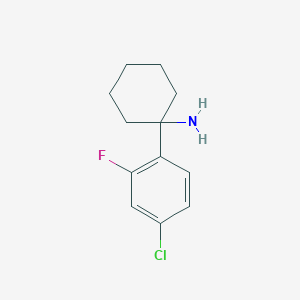

1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine is a cyclohexane derivative featuring a substituted aromatic ring with chloro (Cl) and fluoro (F) groups at the 4- and 2-positions, respectively. The compound’s molecular formula is C₁₂H₁₄ClFN, with a molecular weight of 230.70 g/mol (estimated). Its structure combines a cyclohexylamine backbone with a halogenated phenyl group, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

1-(4-chloro-2-fluorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFN/c13-9-4-5-10(11(14)8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKJPBFPBJEIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=C(C=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501816-85-8 | |

| Record name | 1-(4-chloro-2-fluorophenyl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired amine product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine exhibits several biological activities, making it a compound of interest in pharmacological studies.

Anti-inflammatory Properties

Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study evaluating the inhibitory potential of various compounds, some derivatives showed significant COX-1 and COX-2 inhibition, suggesting potential use as anti-inflammatory agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been identified as an inhibitor of human topoisomerase II, an enzyme involved in DNA replication and repair. In vitro assays demonstrated its ability to inhibit cancer cell proliferation across various cancer types, including melanoma and breast cancer .

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Studies suggest that such compounds could modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Screening

In a comprehensive screening of various amine derivatives for anti-inflammatory activity, this compound was tested against COX enzymes. The results indicated an IC50 value comparable to established anti-inflammatory drugs like diclofenac, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound revealed that it significantly inhibited the growth of several cancer cell lines. The compound was subjected to a series of assays to determine its cytotoxic effects, with results showing a dose-dependent inhibition of cell viability in melanoma and prostate cancer models .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with target proteins, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the particular application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine with analogs:

Key Observations:

- Halogen vs. Alkyl/Methoxy Groups : The target compound’s chloro and fluoro substituents enhance electronegativity and lipophilicity compared to alkyl (e.g., 3-methyl in ) or methoxy (e.g., 3-MeO-PCE ) groups. This may influence receptor binding or metabolic stability.

- Salt Forms : Hydrochloride salts (e.g., ) increase solubility but also molecular weight.

Biologische Aktivität

1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound allows for various chemical reactions, including:

- Oxidation : The amine group can be converted into imines or nitriles.

- Reduction : Can yield cyclohexylamine derivatives.

- Substitution : The chloro and fluoro groups can undergo nucleophilic substitutions, leading to diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Interaction with various receptors may lead to altered signaling pathways.

Research indicates that the compound may act as a modulator for certain neurotransmitter receptors, which could have implications for neurological disorders.

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties in several areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib. In vitro assays have reported IC50 values indicating significant inhibition of COX activity .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of COX Enzymes :

- Neuropharmacological Activity :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Chloro Substituent | Fluoro Substituent | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Anti-inflammatory potential |

| 1-(4-Fluorophenyl)cyclohexan-1-amine | No | Yes | Reduced reactivity |

| 1-(4-Chlorophenyl)cyclohexan-1-amine | Yes | No | Altered interactions |

The combination of both chloro and fluoro groups in this compound is believed to enhance its biological activity compared to other derivatives lacking one of these substituents .

Q & A

Q. What synthetic routes are recommended for 1-(4-Chloro-2-fluorophenyl)cyclohexan-1-amine, and how can reaction conditions be optimized?

A common approach involves the condensation of a substituted fluorophenylamine with a cyclohexanone derivative. For example, analogous compounds (e.g., 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are synthesized by reacting 2,4-difluorophenylamine with cyclohexane-1,3-dione under controlled temperature (80–100°C) and catalytic conditions (e.g., acetic acid or Lewis acids) . Optimization should focus on:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance yield by stabilizing intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.

- Purification : Recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures can isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

- GC-MS : For volatile derivatives, trimethylsilylation or derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) improves detection sensitivity .

- HPLC-TOF : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (>99% by HPLC) .

- FTIR-ATR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and molecular conformation, as demonstrated for structurally similar arylcyclohexylamines .

Advanced Research Questions

Q. How do the positions of fluorine and chlorine substituents influence reactivity and biological activity?

Fluorine at the ortho position (2-fluorophenyl) increases steric hindrance, potentially reducing nucleophilic substitution rates. Chlorine at the para position (4-chlorophenyl) enhances electron-withdrawing effects, stabilizing intermediates in reactions like amination or cyclization. Biologically, fluorination improves metabolic stability and binding affinity to targets (e.g., GABA receptors), as seen in analogs like β-(4-chlorophenyl)-GABA . Experimental validation:

Q. What strategies resolve contradictions in stereochemical or conformational data for this compound?

Conflicting data may arise from dynamic conformational changes in the cyclohexane ring. Approaches include:

- Variable-temperature NMR : Detect ring-flipping dynamics (e.g., coalescence of axial/equatorial proton signals at low temperatures).

- Crystallographic analysis : Resolve absolute configuration, as applied to 1-(4-chloro-3-fluorophenyl) derivatives .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate with circular dichroism (CD) spectroscopy .

Q. How can computational methods predict interactions with biological targets (e.g., ion channels or enzymes)?

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding poses in targets like NMDA receptors, leveraging structural data from fluorinated cyclohexylamine analogs .

- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds with residues (e.g., GluN2A subunit interactions) .

- Pharmacophore modeling : Identify essential features (e.g., aromatic ring, amine group) using tools like Schrödinger’s Phase .

Q. What challenges exist in developing enantioselective synthesis methods?

The cyclohexane ring’s flexibility complicates stereocontrol. Strategies to address this:

- Chiral auxiliaries : Temporarily install groups (e.g., Evans oxazolidinones) to direct asymmetric induction during cyclohexane ring formation .

- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce ketone intermediates enantioselectively, as demonstrated for fluorinated cyclohexanamines .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) separate enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.